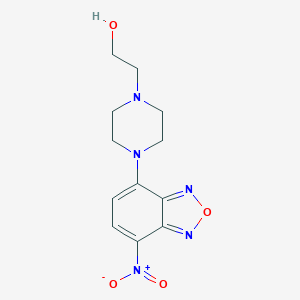![molecular formula C23H18N2O4S B187887 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6043-90-9](/img/structure/B187887.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as DMDMD, is a synthetic compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. DMDMD belongs to the class of diazene derivatives and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
作用机制
The mechanism of action of DMDMD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. DMDMD has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DMDMD has also been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
生化和生理效应
DMDMD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMDMD can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DMDMD has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, DMDMD has been shown to reduce tumor growth and inflammation.
实验室实验的优点和局限性
One advantage of using DMDMD in lab experiments is its broad spectrum of biological activities. DMDMD has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using DMDMD in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on DMDMD. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of DMDMD as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMDMD and to identify its molecular targets. Finally, the development of more water-soluble derivatives of DMDMD could improve its efficacy and bioavailability in vivo.
Conclusion:
In conclusion, DMDMD is a synthetic compound that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis method of DMDMD is relatively simple, and its broad spectrum of biological activities makes it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of DMDMD and to identify its molecular targets.
合成方法
The synthesis of DMDMD involves the condensation of 3,4-dimethoxybenzaldehyde and 1-naphthylamine in the presence of sulfur and potassium carbonate. The resulting product is then oxidized with hydrogen peroxide and purified by recrystallization. The yield of the synthesis method is reported to be around 60%.
科学研究应用
DMDMD has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMDMD has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMDMD has been shown to possess anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
6043-90-9 |
|---|---|
产品名称 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
分子式 |
C23H18N2O4S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-28-19-11-10-14(13-20(19)29-2)12-17-21(26)24-23(30)25(22(17)27)18-9-5-7-15-6-3-4-8-16(15)18/h3-13H,1-2H3,(H,24,26,30)/b17-12+ |
InChI 键 |
FJGNPJBCLLIIOC-SFQUDFHCSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



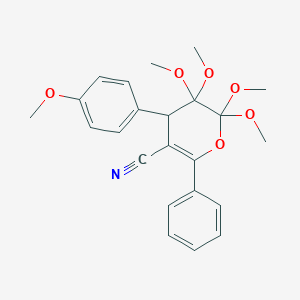

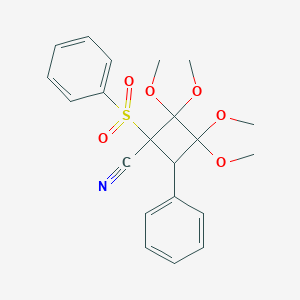
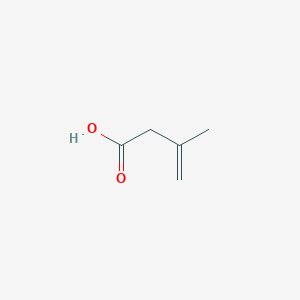

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)


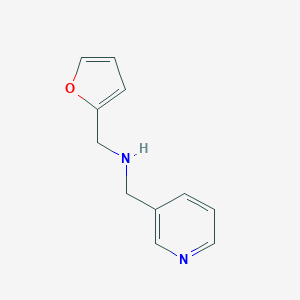
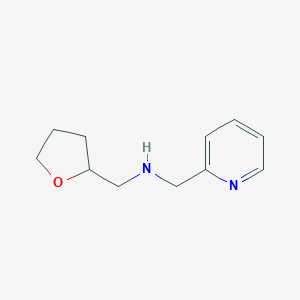
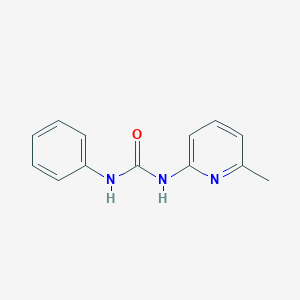
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
